Isododecyl methacrylate

Polymer physics Thermal analysis Acrylic resin formulation

Isododecyl methacrylate (IDMA; CAS 51140-43-3; molecular formula C₁₆H₃₀O₂; MW 254.41 g/mol) is a long-chain alkyl methacrylate monomer characterized by a branched C₁₂ alkyl ester moiety. Its molecular architecture imparts a calculated LogP of approximately 6.39, indicating pronounced hydrophobicity.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 51140-43-3
Cat. No. B12662735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsododecyl methacrylate
CAS51140-43-3
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C16H30O2/c1-14(2)12-10-8-6-5-7-9-11-13-18-16(17)15(3)4/h14H,3,5-13H2,1-2,4H3
InChIKeyTUHHNZDBGKJLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isododecyl Methacrylate (CAS 51140-43-3) Procurement Specifications and Monomer Class Profile


Isododecyl methacrylate (IDMA; CAS 51140-43-3; molecular formula C₁₆H₃₀O₂; MW 254.41 g/mol) is a long-chain alkyl methacrylate monomer characterized by a branched C₁₂ alkyl ester moiety [1]. Its molecular architecture imparts a calculated LogP of approximately 6.39, indicating pronounced hydrophobicity [2]. This monomer is supplied commercially under trade names including Bisomer® IDMA, VISIOMER® IDMA, Light Ester ID, and SR 242 . IDMA functions as a monofunctional, hydrophobic building block in free-radical polymerization, where it confers flexibility, low glass transition temperature (Tg ≈ -41°C for homopolymer), and enhanced water resistance to resultant copolymers .

Isododecyl Methacrylate (IDMA) vs. Linear Alkyl Methacrylates: Why Simple Replacement Compromises Performance


Generic substitution of isododecyl methacrylate with linear alkyl methacrylate analogs (e.g., lauryl methacrylate, LMA) or shorter branched-chain variants is not scientifically interchangeable. Although LMA shares an identical molecular formula (C₁₆H₃₀O₂), the linear alkyl chain architecture yields a homopolymer Tg that is approximately 24°C higher than that of IDMA, a differential that profoundly alters low-temperature flexibility and plasticizing efficiency . Furthermore, the branched isododecyl structure reduces homopolymer viscosity by an order of magnitude relative to stearyl methacrylate (SMA) and enhances hydrocarbon solubility and drag reduction efficacy in non-aqueous systems [1]. Selection of an alternate long-chain methacrylate without considering these quantifiable differences in glass transition temperature, viscosity profile, and polymer solubility will result in formulations with unintended mechanical, rheological, and performance characteristics.

Isododecyl Methacrylate (IDMA) Quantified Differentiation: Comparative Data vs. Lauryl, Isobornyl, Ethylhexyl, and Stearyl Methacrylates


Homopolymer Glass Transition Temperature (Tg): IDMA (-41°C) vs. Lauryl Methacrylate (-65°C) and Isobornyl Methacrylate (107-110°C)

IDMA homopolymer exhibits a glass transition temperature (Tg) of -41°C as reported by manufacturer specifications . This value is 24°C higher than that of lauryl methacrylate (LMA) homopolymer (Tg = -65°C) and approximately 150°C lower than that of isobornyl methacrylate (IBMA) homopolymer (Tg = 107-110°C) . In a direct head-to-head comparison using nanogel copolymer systems, IDMA/BisEA nanogel exhibited a Tg of -46°C, compared to -24°C for IBMA/BisEA nanogel synthesized under identical conditions, a 22°C differential [1]. This Tg differential positions IDMA as an intermediate flexibility modifier, offering greater rigidity than LMA but substantially enhanced flexibility relative to IBMA.

Polymer physics Thermal analysis Acrylic resin formulation

Viscosity and Dilution Power: IDMA vs. Stearyl Methacrylate (SMA) and t-Butyl Methacrylate

Isodecyl methacrylate functions as an excellent viscosity reducer in polymer formulations due to its low inherent viscosity . Evonik's technical literature for VISIOMER® IDMA explicitly notes that the monomer exhibits 'excellent dilution power, resulting in low viscosity when used in polymer formulations' . This property contrasts markedly with stearyl methacrylate (SMA), which has a reported viscosity range of 7-10 mPa·s at 25°C (approximately one order of magnitude higher than typical IDMA viscosity) . Compared with t-butyl methacrylate (viscosity ≤2 mPa·s at 25°C), IDMA provides an intermediate viscosity profile that balances flow characteristics with the hydrophobic and flexibility benefits conferred by its longer alkyl chain.

Rheology Coating formulation Reactive diluent

Free-Radical Propagation Kinetics: IDMA vs. n-Dodecyl Methacrylate and Methyl Methacrylate

Pulsed-laser polymerization (PLP) studies have established free-radical propagation rate coefficients (kp) for isodecyl methacrylate across the temperature range of 10-90°C, enabling direct comparison with other alkyl methacrylates [1]. A consistent trend of increasing kp with increasing size of the ester group was observed, with values for n-dodecyl methacrylate being 50-60% higher than those for methyl methacrylate under equivalent conditions [1]. While the absolute kp value for IDMA is not directly tabulated against LMA in this study, the class-level inference confirms that IDMA, as a long-chain alkyl methacrylate, polymerizes significantly faster than short-chain analogs such as methyl methacrylate. This kinetic advantage has direct implications for industrial polymerization efficiency and residual monomer reduction.

Polymerization kinetics Pulsed-laser polymerization Monomer reactivity

Drag Reduction Performance in Hydrocarbon Fluids: Poly(IDMA) vs. Commercial Polyisobutylene

Poly(isododecyl methacrylate) has been evaluated as a drag-reducing agent in hydrocarbon solvents and crude oil systems [1]. In comparative studies, homopolymers of isodecyl methacrylate demonstrated drag reduction performance that was superior to commercially available polyisobutylene, with specific advantages noted in shear stability [2]. The drag reduction effectiveness of poly(IDMA) exhibited a strong dependence on molecular weight, with higher molecular weight polymers yielding greater drag reduction for a given polymer concentration and pipe diameter [2]. This performance differential is attributed to the excellent hydrocarbon solubility of the poly(alkyl methacrylate) backbone conferred by the branched C₁₂ ester side chain.

Pipeline flow enhancement Drag reduction Oilfield chemistry

Polymerization Shrinkage and Hydrophobicity: IDMA vs. Polar Methacrylates

Isodecyl methacrylate is characterized by low shrinkage upon polymerization, a property explicitly cited in multiple technical datasheets as a key differentiating feature relative to more polar methacrylate monomers . This low shrinkage behavior is a class-level property of long-chain alkyl methacrylates, but IDMA's branched architecture optimizes this characteristic while maintaining lower viscosity than its linear counterparts such as stearyl methacrylate. Complementing this, the long hydrophobic alkyl chain imparts water repellency and resistance against polar solvents to coatings resins . The combination of low polymerization shrinkage and enhanced water resistance makes IDMA particularly suitable for applications where dimensional stability and barrier properties are critical performance criteria.

Dimensional stability Coating performance Water resistance

Isododecyl Methacrylate (IDMA) Procurement Applications: Evidence-Backed Use Cases in Adhesives, Coatings, Dental Materials, and Oilfield Chemistry


High-Flexibility, Low-Shrinkage Adhesives and Sealants

IDMA is an excellent co-monomer in pressure-sensitive adhesives (PSAs), anaerobic adhesives, and vacuum impregnation sealants where its low Tg (-41°C homopolymer) imparts flexibility and its low polymerization shrinkage minimizes internal stress and bond-line failure . The monomer's low odor and non-sensitizing profile further support its use in consumer and industrial adhesive formulations .

Water-Resistant Architectural and Automotive Coatings

IDMA is incorporated into acrylic and vinyl coating resins to improve water repellency and resistance against polar solvents. Evonik specifically recommends VISIOMER® IDMA for textile and architectural coatings requiring enhanced water resistance, as well as automotive coatings demanding high resistance to polar solvent exposure . The branched alkyl architecture provides these barrier properties while maintaining low formulation viscosity.

Reactive Nanogel Additives for Dental Resin Composites

In a direct comparative study, IDMA-based nanogels (IDMA/BisEA; Tg = -46°C) demonstrated superior ability to increase degree of conversion (up to 85.3% at 25 wt% loading, compared to 72.0% for control) relative to IBMA-based nanogels (IBMA/BisEA; Tg = -24°C) when used as reactive additives in dimethacrylate dental resins [1]. This enhanced conversion translates to reduced residual monomer and improved biocompatibility in dental restoratives [1].

Drag-Reducing Additives for Crude Oil and Hydrocarbon Pipelines

High molecular weight poly(isododecyl methacrylate) functions as an effective drag reducer in crude oil and hydrocarbon distillate pipelines. Comparative studies demonstrate that poly(IDMA) outperforms commercially available polyisobutylene in drag reduction effectiveness and shear stability, making it suitable for pipeline transportation and well stimulation applications where sustained performance under turbulent flow is required [2].

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